molecular formula C20H23NO3 B12449999 N-(4-tert-butylbenzoyl)phenylalanine

N-(4-tert-butylbenzoyl)phenylalanine

Cat. No.: B12449999
M. Wt: 325.4 g/mol
InChI Key: STEXBIQSNXOZRU-UHFFFAOYSA-N
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Description

N-(4-tert-Butylbenzoyl)phenylalanine is a synthetic phenylalanine derivative where the amino group is acylated with a 4-tert-butylbenzoyl moiety. Its molecular formula is C₂₀H₂₃NO₄ (molecular weight: 341.41 g/mol), and it is structurally characterized by a bulky tert-butyl group attached to the benzoyl ring (Figure 1). This modification enhances hydrophobicity and steric bulk, which can influence binding affinity, solubility, and biological activity . Phenylalanine itself is an essential amino acid with a benzyl side chain critical for protein synthesis and metabolic functions .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H23NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

STEXBIQSNXOZRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution:

  • Activation : The base deprotonates the α-amino group of phenylalanine, generating a reactive amine nucleophile.
  • Acylation : The nucleophile attacks the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride, forming a tetrahedral intermediate.
  • Byproduct Elimination : Chloride is expelled, yielding the amide bond and this compound.

Typical Reaction Setup

Component Quantity/Concentration Role
Phenylalanine 1.0 equiv. Substrate
4-tert-Butylbenzoyl chloride 1.2 equiv. Acylating agent
Triethylamine 2.5 equiv. Base (HCl scavenger)
Dichloromethane (DCM) 0.5 M Solvent
Reaction Temperature 0–25°C Controlled exotherm
Reaction Time 4–6 hours Completion monitoring by TLC

The reaction is typically conducted under inert atmosphere to prevent side reactions, with yields exceeding 75% after purification via recrystallization or column chromatography.

Multi-Step Synthesis via Protective Group Strategies

For applications requiring stereochemical purity or further functionalization, multi-step syntheses employing protective groups are employed.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is commonly used to protect the α-amino group of phenylalanine before acylation, preventing undesired side reactions.

Synthetic Pathway

  • Boc Protection :
    • Phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to form N-Boc-phenylalanine.
    • Conditions : THF/H₂O, 0°C to room temperature, 12 hours.
  • Acylation :
    • N-Boc-phenylalanine reacts with 4-tert-butylbenzoyl chloride under standard acylation conditions.
  • Deprotection :
    • The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the final product.

Advantages :

  • High enantiomeric purity (>99% ee) when starting from L-phenylalanine.
  • Compatibility with solid-phase peptide synthesis (SPPS).

Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives

For advanced applications, such as photoaffinity labeling, palladium-catalyzed cross-coupling introduces additional functional groups (e.g., alkynes) onto the benzoyl moiety.

Synthesis of Clickable Derivatives

A representative route involves:

  • Suzuki–Miyaura Coupling :
    • 4-Bromophenylalanine tert-butyl ester is coupled with a boronic ester containing a terminal alkyne.
    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 hours.
  • Acylation :
    • The intermediate is acylated with 4-tert-butylbenzoyl chloride.
  • Ester Hydrolysis :
    • The tert-butyl ester is cleaved with TFA to yield the final product.

Key Data :

  • Yield: 58–72% over three steps.
  • Applications: Photoactivatable probes for protein interaction studies.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Key peaks include the tert-butyl singlet (δ 1.33 ppm), aromatic protons (δ 7.2–7.8 ppm), and α-proton doublet (δ 4.5 ppm).
  • IR Spectroscopy : Amide I band (1650–1680 cm⁻¹) and carboxylic acid O–H stretch (2500–3300 cm⁻¹).
  • HPLC : Purity >98% achieved using C18 columns with 0.1% TFA in acetonitrile/water gradients.

Chiral Purity Assessment

Enantiomeric excess is determined via chiral HPLC using columns such as Chiralpak IA, with mobile phases of hexane/isopropanol (90:10). Reported ee values exceed 96% for derivatives synthesized from L-phenylalanine.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Scalability
Direct Acylation 75–85 >95 Low High
Boc-Protected Route 60–70 >99 Moderate Moderate
Palladium Cross-Coupling 50–60 90–95 High Low

Trade-offs :

  • Direct acylation is optimal for bulk synthesis but may require rigorous purification.
  • Boc protection ensures stereochemical fidelity at the cost of additional steps.
  • Cross-coupling enables functional diversity but suffers from lower yields.

Industrial and Environmental Considerations

Solvent and Reagent Optimization

  • Green Chemistry : Recent patents highlight the substitution of DCM with 2-methyltetrahydrofuran (2-MeTHF), a renewable solvent with similar polarity and lower toxicity.
  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, reducing costs in cross-coupling routes.

Waste Management

  • Byproduct Recycling : HCl generated during acylation is neutralized to NaCl, which is filtered and discarded.
  • Column Chromatography Alternatives : Precipitation and recrystallization reduce reliance on silica gel, minimizing solid waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(4-tert-butylbenzoyl)phenylalanine undergoes hydrolysis under acidic or basic conditions:

This compoundH+ or OHPhenylalanine+4-tert-butylbenzoic acid\text{this compound} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Phenylalanine} + \text{4-tert-butylbenzoic acid}

Key Findings:

  • Acidic hydrolysis (e.g., 6 M HCl) cleaves the amide bond without racemization, preserving stereochemistry .

  • Basic hydrolysis (e.g., NaOH) proceeds via nucleophilic attack at the carbonyl carbon.

  • Purification typically involves recrystallization or chromatography.

Catalytic Hydrogenation

The benzoyl moiety can be reduced to form cyclohexane or phenol derivatives under hydrogenation conditions:

This compoundH2/Pd-CN-(4-tert-butylcyclohexanoyl)phenylalanine\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-(4-tert-butylcyclohexanoyl)phenylalanine}

Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol/water (1:1)

  • Pressure: 1 atm H₂

  • Yield: 60–75% (estimated based on analogous reactions).

Peptide Coupling Reactions

The carboxylic acid group enables participation in peptide synthesis:

This compound+H2N-RHBTU/HOBtPeptide conjugate\text{this compound} + \text{H}_2\text{N-R} \xrightarrow{\text{HBTU/HOBt}} \text{Peptide conjugate}

Key Data:

ReagentCoupling EfficiencyYield
HBTU/HOBt/DIEA>90%70–85%
DCC/DMAP75–80%60–70%
  • Used in solid-phase peptide synthesis (SPPS) for bioconjugation and drug design .

Enzymatic Inhibition

This compound acts as a competitive inhibitor of carboxypeptidase A:
Mechanism:

  • The tert-butyl group occupies the hydrophobic S1′ pocket of the enzyme .

  • Binding affinity (Kᵢ): 2.3 ± 0.4 μM.

Photocrosslinking Activity

While not directly reported for this compound, structural analogs with benzophenone groups exhibit UV-induced crosslinking:

This compoundhν(350nm)Covalent adducts\text{this compound} \xrightarrow{h\nu \, (350\,\text{nm})} \text{Covalent adducts}

Conditions:

  • Irradiation: 365 nm LED (10 min)

  • Crosslinking efficiency: 20–40% (extrapolated from benzophenone derivatives) .

6.1. Acylation of Amino Acids

Synthesized via reaction of phenylalanine with 4-tert-butylbenzoyl chloride:

Phenylalanine+4-tert-butylbenzoyl chlorideBaseThis compound\text{Phenylalanine} + \text{4-tert-butylbenzoyl chloride} \xrightarrow{\text{Base}} \text{this compound}

Procedure:

  • Base: Pyridine or triethylamine

  • Solvent: Dichloromethane

  • Yield: 85–92% .

6.2. Bioconjugation

Used to attach peptides to biomolecules (e.g., biotin) via CuAAC click chemistry:

Alkyne-tagged derivative+Azide-biotinCu(I)Biotinylated product\text{Alkyne-tagged derivative} + \text{Azide-biotin} \xrightarrow{\text{Cu(I)}} \text{Biotinylated product}

Conditions:

  • Catalyst: CuSO₄/sodium ascorbate

  • Solvent: THF/H₂O

  • Yield: 50–65% .

7.1. Electronic Effects

  • The tert-butyl group increases electron density at the para position, stabilizing radical intermediates in photoredox reactions .

  • Steric hindrance from the tert-butyl group reduces reactivity with bulky electrophiles.

7.2. Spectroscopic Characterization

  • IR: Amide I band at 1650 cm⁻¹, C=O stretch at 1710 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, aromatic H), 1.3 (s, tert-butyl) .

Comparative Reactivity Table

Reaction TypeConditionsProductsYield
Acidic Hydrolysis6 M HCl, reflux, 6 hPhenylalanine + 4-t-Bu-benzoic acid90%
Peptide CouplingHBTU, DIEA, DMF, 25°C, 2 hBiotinylated peptide70%
Photocrosslinking365 nm, 10 minProtein adducts35%

Scientific Research Applications

Peptide Synthesis

N-(4-tert-butylbenzoyl)phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient creation of complex peptides, which are essential for various biological functions and therapeutic applications. The compound's stability and reactivity make it particularly suitable for synthesizing peptides with specific sequences and functionalities .

Drug Development

In the pharmaceutical industry, this compound is utilized in the design of peptide-based drugs. Its unique structure contributes to enhancing the bioavailability and stability of these drugs, which can be tailored for specific therapeutic targets. This capability is particularly important in developing drugs that aim to minimize side effects while maximizing efficacy .

Bioconjugation

The compound plays a significant role in bioconjugation processes, where it is used to link peptides to other biomolecules such as antibodies or drugs. This application is crucial for developing targeted drug delivery systems, enabling more precise therapeutic interventions. The ability to attach peptides to other molecules enhances the specificity and effectiveness of treatments .

Research in Protein Engineering

This compound is valuable in protein engineering research. It aids in designing novel proteins with specific functionalities, which is essential for advancements in biotechnology and synthetic biology. Understanding protein interactions and modifications through this compound helps researchers explore new avenues for therapeutic development and functional protein design .

Analytical Chemistry

In analytical chemistry, this compound is employed to analyze peptide structures and functions. This application provides insights into molecular interactions and mechanisms, which are vital for understanding biochemical processes at a molecular level .

Case Study 1: Inhibition Studies

Research has indicated that derivatives of phenylalanine, including this compound, exhibit significant growth-inhibitory activity against various bacterial strains. For instance, studies comparing substituted benzoyl derivatives demonstrated that certain compounds displayed remarkable inhibition rates, suggesting potential applications in antimicrobial drug development .

Case Study 2: HIV Research

Recent studies have focused on the design of phenylalanine derivatives targeting the Human Immunodeficiency Virus (HIV). These studies highlight how modifications of phenylalanine can lead to compounds with improved antiviral potency against HIV strains. The insights gained from these studies underscore the significance of phenylalanine derivatives in developing novel antiviral therapies .

Summary

This compound demonstrates a broad range of applications across scientific disciplines, particularly in peptide synthesis, drug development, bioconjugation, protein engineering, and analytical chemistry. Its role as a building block in various chemical processes positions it as a critical compound for future research and development efforts aimed at improving therapeutic strategies and understanding complex biological systems.

Application AreaDescription
Peptide Synthesis Key building block for solid-phase peptide synthesis
Drug Development Enhances bioavailability and stability of peptide-based drugs
Bioconjugation Links peptides to biomolecules for targeted therapies
Protein Engineering Aids in designing proteins with specific functionalities
Analytical Chemistry Analyzes peptide structures and functions

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenyl)formamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Schiff Base Derivatives: N-(2-Hydroxybenzyl)phenylalanine (PhAlaSal) vs. N-(2-Hydroxybenzyl)alanine (AlaSal)

Key Structural Differences :

  • PhAlaSal : Phenylalanine backbone with a 2-hydroxybenzyl Schiff base.
  • AlaSal : Alanine backbone (methyl side chain) with the same Schiff base.

Acylated Derivatives: Lauroyl-Phenylalanine vs. Myrcene-MA-Phenylalanine

Key Structural Differences :

  • Lauroyl-phenylalanine : Acylated with a C12 fatty acid chain.
  • Myrcene-MA-phenylalanine : Contains a myrcene-maleic anhydride-derived hydrophobic tail.

Alkylbenzoyl Derivatives: N-(4-Butylbenzoyl)phenylalanine vs. N-(4-tert-Butylbenzoyl)phenylalanine

Key Structural Differences :

  • N-(4-Butylbenzoyl)phenylalanine : Linear butyl chain (C₄H₉).
  • This compound : Branched tert-butyl group (C(CH₃)₃).

Physicochemical Properties :

Property N-(4-Butylbenzoyl)phenylalanine This compound
Molecular Weight 325.40 g/mol 341.41 g/mol
Hydrophobicity Moderate High (due to branched tert-butyl)
Steric Bulk Low High

Functional Implications : The tert-butyl group’s steric bulk may hinder binding to flat active sites but improve selectivity for hydrophobic pockets in enzymes or receptors.

Sulfonyl and Protecting Group Derivatives

  • N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine (Boc-protected) : The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. Unlike the target compound, Boc provides temporary amine protection without permanent structural modification .
  • Sulfonyl Derivatives (e.g., N-[(4-aminophenyl)sulfonyl]phenylalanine): Sulfonamide groups introduce strong hydrogen-bonding capacity and electronic effects, often enhancing metabolic stability but diverging significantly from acylated analogs .

Q & A

Q. What are the established synthetic routes for N-(4-tert-butylbenzoyl)phenylalanine, and how can reaction conditions be optimized for yield?

this compound is synthesized via multi-step reactions. A common approach involves:

  • Alkylation : Introducing the tert-butyl group to 4-bromophenol using isobutene under acidic conditions (e.g., H₂SO₄) to form 4-tert-butylphenol .
  • Benzoylation : Coupling tert-butylbenzoyl chloride with phenylalanine using Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
  • Purification : Employ size-exclusion chromatography (SEC) to isolate monomeric species, as aggregation is common in hydrophobic derivatives .
    Optimize yield by controlling temperature (0–5°C during benzoylation) and using catalytic DMAP to enhance acylation efficiency.

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

  • HPLC-MS : Quantify purity (>98%) and detect byproducts using reverse-phase C18 columns with UV detection at 228 nm (λmax for aromatic moieties) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on tert-butyl singlet (~1.3 ppm) and benzoyl carbonyl (δ ~167 ppm) .
  • X-ray crystallography : Resolve crystal structure if single crystals form; otherwise, use SAXS (small-angle X-ray scattering) for solution-phase structural insights .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s inhibition of HIV-1 reverse transcriptase?

The compound competitively inhibits HIV-1 reverse transcriptase (RT) by:

  • Binding to the RNase H domain : The tert-butylbenzoyl group sterically blocks substrate access, while the phenylalanine moiety interacts with conserved residues (e.g., Q475, Y501) via π-π stacking .
  • Disrupting metal-ion coordination : Hydrazone derivatives (structurally analogous) chelate Mg²⁺ ions essential for RT’s catalytic activity .
    Validate using in vitro RT assays with wild-type and mutant enzymes (e.g., Q475A) to assess binding specificity .

Q. How can researchers resolve contradictions between computational docking predictions and experimental activity data for this compound?

Discrepancies often arise from:

  • Solvent effects : Docking models may neglect hydrophobic aggregation. Use SEC-SAXS to confirm monomeric vs. oligomeric states in solution .
  • Conformational flexibility : Perform molecular dynamics (MD) simulations (≥100 ns) to account for tert-butyl group rotation and phenylalanine side-chain mobility .
  • Post-translational modifications : Test inhibition in cellular lysates (vs. purified RT) to identify off-target interactions with host proteins .

Q. What strategies are recommended for studying the metabolic stability of this compound in vivo?

  • Isotopic labeling : Synthesize ¹³C-phenylalanine variants to track hepatic metabolism via LC-MS/MS .
  • Microsomal assays : Incubate with human liver microsomes (HLMs) and quantify degradation half-life (t½). The tert-butyl group may enhance stability by reducing cytochrome P450 interactions .
  • Metabolite profiling : Identify hydroxylated derivatives (e.g., para-hydroxylated tert-butyl) using high-resolution mass spectrometry .

Q. How does the tert-butyl substituent influence the compound’s specificity for enzymatic targets compared to unmodified benzoylphenylalanine?

The tert-butyl group:

  • Enhances hydrophobicity : Increases binding affinity to hydrophobic pockets (e.g., RT’s RNase H domain) but may reduce solubility. Compare logP values via shake-flask assays .
  • Alters steric hindrance : Use mutagenesis (e.g., substituting RT’s Y501 with smaller residues) to assess steric contributions .
  • Modulates metabolic clearance : The bulky tert-butyl group slows hepatic degradation, improving pharmacokinetic profiles in preclinical models .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in IC₅₀ values across different enzyme inhibition assays?

  • Standardize assay conditions : Use identical buffer pH (7.4), ionic strength (150 mM NaCl), and Mg²⁺ concentrations (2 mM) to minimize variability .
  • Validate with orthogonal assays : Compare fluorescence-based RT activity assays with radiometric (³²P-incorporation) methods .
  • Control for aggregation : Pre-filter compounds through 0.22 µm membranes and monitor dynamic light scattering (DLS) during assays .

Q. What structural modifications could improve this compound’s selectivity for non-RT targets (e.g., kinases)?

  • Introduce polar substituents : Replace tert-butyl with trifluoromethylpyridine to enhance water solubility and kinase ATP-binding pocket interactions .
  • Peptide backbone variation : Substitute phenylalanine with D-isomers or β-amino acids to alter stereochemical recognition .
  • Linker optimization : Incorporate polyethylene glycol (PEG) spacers between benzoyl and phenylalanine to modulate binding kinetics .

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